molecular formula C32H23ClFN3O7 B8113641 4-Chloro-5-fluoro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

4-Chloro-5-fluoro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

Cat. No.: B8113641
M. Wt: 616.0 g/mol
InChI Key: IEGBLRGYVTWIQK-CTDWIVFPSA-N
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Description

4-Chloro-5-fluoro-7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a nucleoside analog derived from the pyrrolo[2,3-d]pyrimidine scaffold, a heterocyclic system known for its pharmacological relevance. This compound features:

  • Chloro and fluoro substituents at positions 4 and 5 of the pyrrolo[2,3-d]pyrimidine core.
  • A 2,3,5-tri-O-benzoylated ribofuranosyl group at position 7, which serves as a protective moiety during synthesis to enhance stability and solubility .

Pyrrolo[2,3-d]pyrimidines are widely studied for their antitumor, antiviral, and antimicrobial activities. The target compound is a key intermediate in synthesizing 5-fluorotubercidin, which exhibits enhanced activity against leukemia L-1210 cells compared to tubercidin (4-amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine) .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-chloro-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23ClFN3O7/c33-27-24-22(34)16-37(28(24)36-18-35-27)29-26(44-32(40)21-14-8-3-9-15-21)25(43-31(39)20-12-6-2-7-13-20)23(42-29)17-41-30(38)19-10-4-1-5-11-19/h1-16,18,23,25-26,29H,17H2/t23-,25-,26-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGBLRGYVTWIQK-CTDWIVFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23ClFN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-5-fluoro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and implications for therapeutic applications.

Synthesis

The synthesis of this compound involves a modified Vorbruggen procedure. This method utilizes tetra-O-acetylribose and results in a yield of approximately 65% for the target compound. The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine is a crucial step in the synthesis process, achieving a conversion rate of 59% to generate the desired fluorinated derivative .

Studies on related compounds have revealed mechanisms such as induction of apoptosis and cell cycle arrest in cancer cells. For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to increase pro-apoptotic proteins like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2. This dual action enhances their efficacy as therapeutic agents against cancer .

Case Studies

A notable study involved the evaluation of pyrrolo[2,3-d]pyrimidine antifolates that demonstrated potent inhibition of folate receptor-expressing tumor cells. The mechanism involved S-phase accumulation and apoptosis induction through targeting de novo purine nucleotide biosynthesis pathways. These findings underscore the potential for developing similar compounds that could exploit these pathways for therapeutic benefit .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of various pyrrolo[2,3-d]pyrimidine derivatives:

CompoundIC50 (µM)Mechanism of ActionCellular Target
4-Chloro-5-fluoro-7-(...)-7H-pyrroloTBDPotential apoptosis induction and cell cycle arrestCancer cell lines
Pyrrolo[2,3-d]pyrimidine Derivative A29 - 59Induces apoptosis via caspase activationHepG2 cells
Pyrrolo[2,3-d]pyrimidine Derivative BTBDInhibits folate receptor-mediated uptakeFRα-expressing cells

Scientific Research Applications

Medicinal Chemistry

This compound is a derivative of pyrrolo[2,3-d]pyrimidine, which has been investigated for its antitumor properties. Its structural modifications enhance its biological activity.

Antitumor Activity

Research indicates that 4-chloro-5-fluoro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine exhibits increased cytotoxicity against certain cancer cell lines compared to its parent compound tubercidin. For instance, studies using MTT assays have shown that this compound has reduced toxicity in normal cells while maintaining effectiveness against L-1210 leukemia cells .

Synthesis and Derivatives

The synthesis of this compound typically involves a modified Vorbruggen procedure, where the compound is synthesized from tetra-O-acetylribose and other precursors with a reported yield of approximately 65% .

Synthetic Route Overview

  • Start with 4-chloropyrrolo[2,3-d]pyrimidine.
  • Electrophilic fluorination using Selectfluor to introduce the fluorine atom.
  • Reaction with tetra-O-acetylribose to form the final product.

Toxicity Profile

Initial studies have indicated that while the compound shows promise as an antitumor agent, it does not exhibit significant antibacterial properties . The toxicity assessment was performed on various cell lines including Huh-7 liver cells and mouse spleen cells under stimulation conditions.

Case Studies

A notable case study involved evaluating the compound's effects on lymphocyte proliferation in response to mitogens such as Con A and LPS. The results demonstrated no significant toxicity at effective concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Modifications

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly sensitive to substituents and ribose modifications. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents (Position) Ribose Modification Biological Activity Key Findings
Target Compound 4-Cl, 5-F 2,3,5-tri-O-benzoyl Anticancer (L-1210 cells) Increased activity over tubercidin; reduced toxicity in fibroblasts .
Tubercidin 4-NH₂ None Anticellular Susceptible to deamination; transported via nucleoside transporters .
2'-C-Methyl Analog (HCV Inhibitor) 4-NH₂, 5-F 2'-C-methyl HCV Replication Inhibition Improved enzymatic stability and oral bioavailability vs. 2'-C-methyladenosine .
4-Chloro-5-(4-fluorophenyl) Analog 4-Cl, 5-(4-F-phenyl) None Structural Analog Increased lipophilicity due to aryl groups; potential for kinase inhibition .
5-Cyano Amino Analog 4-NH₂, 5-CN 2-β-C-methyl Antilymphoma Inhibits DNA synthesis; induces apoptosis in lymphoma cells .

Key Findings and Mechanistic Insights

Target Compound vs. Tubercidin: The chloro and fluoro groups in the target compound enhance metabolic stability and target affinity compared to tubercidin’s amino group. 5-Fluorotubercidin (derived from the target compound) shows 3-fold higher activity against L-1210 leukemia cells and reduced toxicity in fibroblasts, suggesting improved selectivity .

Ribose Modifications: The 2,3,5-tri-O-benzoyl group in the target compound is a transient protective moiety, whereas 2'-C-methyl in HCV inhibitors prevents enzymatic degradation (e.g., by adenosine deaminase) and enhances oral bioavailability .

Aryl groups (e.g., 4-fluorophenyl in CAS 907585-55-1) improve lipophilicity, aiding membrane permeability but may reduce solubility .

Therapeutic Applications: Anticancer: The target compound’s derivative (5-fluorotubercidin) is effective against leukemia, while 5-cyano analogs target lymphomas via DNA synthesis inhibition . Antiviral: 2'-C-methyl derivatives inhibit HCV replication with EC₅₀ values <1 µM, attributed to resistance to phosphorylase-mediated degradation .

Preparation Methods

Synthesis of 4-Chloro-5-fluoro-pyrrolo[2,3-d]pyrimidine

The foundational step in preparing the target compound is the synthesis of the fluorinated heterocyclic base, 4-chloro-5-fluoro-pyrrolo[2,3-d]pyrimidine. Electrophilic fluorination of 4-chloro-pyrrolo[2,3-d]pyrimidine using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) in acetonitrile and acetic acid at 70°C for 2–14 hours yields the 5-fluoro derivative with >80% regioselectivity . The reaction exploits the electron-deficient nature of the pyrrolo[2,3-d]pyrimidine core, facilitating electrophilic aromatic substitution at the 5-position. Key parameters include:

  • Solvent System : Acetonitrile enhances fluorinating agent solubility, while acetic acid protonates the intermediate, stabilizing the transition state.

  • Temperature : Elevated temperatures (70°C) accelerate reaction kinetics but require careful monitoring to avoid byproduct formation.

  • Reagent Stoichiometry : A 1.2:1 molar ratio of Selectfluor® to substrate optimizes yield while minimizing over-fluorination.

Post-reaction purification via silica gel chromatography isolates the product, with structural confirmation by 1^1H/19^{19}F NMR and high-resolution mass spectrometry (HRMS).

Preparation of 2,3,5-Tri-O-benzoyl-β-D-ribofuranose

The sugar moiety, 2,3,5-tri-O-benzoyl-β-D-ribofuranose, is synthesized through sequential benzoylation of D-ribose. Initial protection of the 1-hydroxyl group as an acetyl ester is followed by benzoylation of the 2, 3, and 5-hydroxyls using benzoyl chloride in pyridine. The 1-O-acetyl group acts as a temporary protecting group, later replaced during glycosylation. Critical considerations include:

  • Regioselective Protection : Benzoylation proceeds preferentially at secondary hydroxyl groups (2,3,5-positions) due to their higher nucleophilicity compared to the primary 5-OH in the furanose form.

  • Anomeric Configuration : The acetyl group at the 1-position ensures β-configuration retention during subsequent glycosylation.

Glycosylation Reaction: Vorbrüggen Conditions

Coupling the fluorinated heterocycle with the protected ribofuranose employs Vorbrüggen glycosylation, a Lewis acid-catalyzed nucleoside synthesis method. The reaction involves:

  • Activation of the Sugar Donor : 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is treated with trimethylsilyl triflate (TMSOTf) in anhydrous acetonitrile, generating a reactive oxocarbenium ion.

  • Nucleophilic Attack : The 7-nitrogen of 4-chloro-5-fluoro-pyrrolo[2,3-d]pyrimidine attacks the anomeric carbon, forming the β-N-glycosidic bond.

  • Regioselectivity Control : The 2,3,5-tri-O-benzoyl groups sterically hinder alternative glycosylation sites, directing the reaction exclusively to the 7-position .

Optimized Conditions :

  • Catalyst : 1.2 equivalents of TMSOTf.

  • Solvent : Anhydrous acetonitrile ensures compatibility with moisture-sensitive intermediates.

  • Temperature : 0°C to room temperature, preventing oxocarbenium ion decomposition.

The product, 4-chloro-5-fluoro-7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine, is isolated via column chromatography (hexane:ethyl acetate gradient) and characterized by 1^1H/13^{13}C NMR and HPLC.

Comparative Analysis of Synthetic Routes

ParameterElectrophilic Fluorination Vorbrüggen Glycosylation
Key Reagent Selectfluor®TMSOTf
Solvent Acetonitrile/Acetic AcidAnhydrous Acetonitrile
Temperature 70°C0°C → RT
Reaction Time 2–14 hours6–12 hours
Yield 75–82%68–74%

Challenges and Optimization Strategies

  • Regioselectivity in Fluorination : Competing fluorination at the 6-position is mitigated by electron-withdrawing chloro substituents at the 4-position, which direct electrophiles to the 5-position .

  • Glycosylation Efficiency : Low nucleophilicity of the pyrrolo[2,3-d]pyrimidine 7-nitrogen is addressed by pre-silylation with hexamethyldisilazane (HMDS), enhancing reactivity .

  • Byproduct Formation : Residual acetyl groups from incomplete benzoylation are removed via selective hydrolysis (pH 7.5 buffer), followed by re-benzoylation.

Q & A

Q. Key Parameters :

  • Temperature control during glycosylation to avoid side reactions.
  • Purity of intermediates (e.g., benzoylated ribose ≥95% to prevent cross-reactivity) .
  • Reaction time optimization for halogenation steps to minimize byproducts .

Advanced: How can computational methods optimize regioselectivity in the glycosylation step?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and identify optimal conditions for β-D-ribofuranosyl attachment. For example:

  • ICReDD’s Approach : Combines quantum mechanics with machine learning to screen solvent effects, catalyst choices, and temperature profiles, reducing trial-and-error experimentation .
  • Case Study : Simulations suggest that polar aprotic solvents (e.g., DCM) enhance glycosylation efficiency by stabilizing intermediates, aligning with experimental yields of 75–88% in related compounds .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Assigns benzoyl protons (δ 7.8–8.1 ppm) and ribofuranosyl carbons (δ 80–90 ppm). Fluorine at C5 causes deshielding of adjacent protons (δ 8.3–8.5 ppm) .
    • ¹⁹F NMR : Distinct signal near δ -120 ppm confirms fluorine incorporation .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 616.99) with <2 ppm error .
  • X-ray Crystallography : Resolves stereochemistry of the ribofuranosyl moiety (e.g., β-configuration) .

Advanced: How to resolve conflicting kinase inhibition data across studies?

Answer:
Discrepancies arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Methodological solutions:

  • Standardized Assays : Use recombinant kinases (e.g., EGFR T790M/L858R) at fixed ATP levels (1 mM) to compare IC₅₀ values .
  • Structural Analysis : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations. For example, the 5-fluoro group may sterically hinder interactions with CDK2’s hydrophobic pocket, reducing potency vs. EGFR .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to quantify variability .

Basic: What is the role of benzoyl protecting groups, and how are they removed?

Answer:

  • Role : Benzoyl groups prevent ribose hydroxyls from participating in side reactions during glycosylation and enhance solubility in organic solvents .
  • Deprotection : Treat with methanolic ammonia (0.5 M, 24 h) or NaOMe/MeOH (12 h, 0°C) to cleave esters, yielding the free ribose-OH compound. Purity via silica gel chromatography (CH₂Cl₂:MeOH 95:5) .

Advanced: How does 5-fluoro substitution affect biochemical activity vs. other halogens?

Answer:

  • Electron-Withdrawing Effect : Fluorine increases electrophilicity at C4, enhancing covalent binding to kinase catalytic lysines (e.g., EGFR Cys797) .

  • Comparative Data :

    Halogen (Position 5)IC₅₀ (EGFR, nM)Selectivity (CDK2/EGFR)
    F12 ± 38:1
    Cl45 ± 73:1
    H>1000N/A
    Data from kinase profiling shows fluorine improves potency 3.7× over chlorine .

Basic: What purification methods achieve >95% purity?

Answer:

  • Flash Chromatography : Use gradient elution (hexane:EtOAc 70:30 → 50:50) to separate benzoylated intermediates .
  • Recrystallization : Dissolve crude product in hot EtOH (60°C), cool to −20°C for 12 h to yield crystals (mp 200–201°C) .
  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN (70:30 → 30:70) at 1 mL/min .

Advanced: How to design SAR studies for kinase selectivity?

Answer:

  • Core Modifications : Synthesize analogs with varied substituents at C4 (Cl, Br), C5 (F, CF₃), and ribose (2′-deoxy, 2′-O-Me).
  • Assay Panels : Test against 50+ kinases (e.g., Janus kinases, VEGFR) to identify selectivity cliffs .
  • Computational SAR : QSAR models trained on IC₅₀ data predict substituent effects. For example, 5-CF₃ increases VEGFR2 inhibition 10× but reduces solubility .

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